2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-difluorobenzylamine with a chlorinated pyrimidine derivative under reflux conditions . The reaction is often carried out in the presence of a base such as sodium methoxide in a solvent like butanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and bases like sodium methoxide.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminated pyrrolopyrimidine derivative .
Scientific Research Applications
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer treatment.
Biological Research: The compound’s ability to inhibit specific enzymes makes it useful in studying cellular signaling pathways.
Industrial Applications: Its derivatives may be used in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of protein kinases. These enzymes are crucial for cell growth, differentiation, and metabolism . By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure.
Quinazoline: Known for its anticancer properties.
Furo[2,3-d]pyrimidine: Also studied for its biological activities.
Uniqueness
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrrolopyrimidine derivatives .
Properties
CAS No. |
909562-68-1 |
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Molecular Formula |
C13H8ClF2N3 |
Molecular Weight |
279.67 g/mol |
IUPAC Name |
2-chloro-7-[(3,5-difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8ClF2N3/c14-13-17-6-9-1-2-19(12(9)18-13)7-8-3-10(15)5-11(16)4-8/h1-6H,7H2 |
InChI Key |
HIPJRVLWYXMHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=NC(=NC=C21)Cl)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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